Diethyl phenylphosphonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl phenylphosphonate derivatives is a key area of interest. For instance, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite, which is useful for converting aldehydes and ketones into compounds with an α,β-unsaturated N-methoxy-N-methylamide group . Another study describes the synthesis of diethyl (phenylamino)methyl phosphonate derivatives with high yields, using UV-Vis, FT-IR, and NMR spectroscopic methods for structure confirmation . Additionally, novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized via a three-component Kabachnik–Fields reaction, catalyzed by cupric acetate monohydrate under solvent-free and microwave irradiation conditions .
Molecular Structure Analysis
The molecular structure of diethyl phenylphosphonate derivatives has been elucidated using various spectroscopic techniques. For example, the structural, vibrational, electronic, and thermodynamic properties of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate were determined using DFT calculations and confirmed by FTIR, FT-Raman, and UV-Vis spectroscopy . The crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by single-crystal X-ray diffraction, revealing the dihedral angle between the phenyl group and the isoxazoline ring .
Chemical Reactions Analysis
Diethyl phenylphosphonate derivatives participate in a variety of chemical reactions. For instance, diethyl (dichloromethyl)phosphonate was used in the synthesis of alkynes, demonstrating its utility in condensation and elimination reactions . The asymmetric synthesis of diethyl (R)-(-)-(1-amino-3-methylbutyl)phosphonate involved several steps, including alkylation and phosphonation, highlighting the stereoselective nature of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phenylphosphonate derivatives are crucial for their application as corrosion inhibitors, therapeutic agents, and in other chemical processes. The anticorrosion properties of diethyl (phenylamino)methyl phosphonate derivatives were investigated, showing that the para position is a better inhibitor for XC48 carbon steel in an HCl medium . The antioxidant and anti-breast cancer activities of diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were evaluated, with some compounds showing promising results . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was studied using thermogravimetric analysis, and its chemical behavior was assessed through HOMO-LUMO analysis and other quantum chemical parameters .
Scientific Research Applications
Corrosion Inhibition
Diethyl phenylphosphonate and its derivatives have shown promise as corrosion inhibitors. Studies demonstrate their effectiveness in protecting materials like XC48 carbon steel in acidic environments. This application is significant for industries where metal corrosion can lead to costly damages and safety risks. Investigations include both experimental and theoretical approaches, such as weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and molecular dynamic simulations. These studies highlight the potential of diethyl phenylphosphonate derivatives in corrosion prevention (Moumeni et al., 2020).
Antimicrobial and Antioxidant Properties
Some derivatives of diethyl phenylphosphonate have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown effectiveness against bacterial and fungal infections, highlighting their potential in pharmaceutical applications, especially in the development of new antimicrobial agents. Their antioxidant properties further enhance their utility in various health-related applications (Basha et al., 2016).
Spectroscopic Studies and Computational Insights
Diethyl phenylphosphonate compounds have been the subject of detailed spectroscopic and computational studies. These investigations have provided insights into their structural properties, vibrational and electronic characteristics, and thermodynamic properties. Such studies are crucial in understanding the chemical behavior of these compounds and their potential applications in various scientific fields (Ali et al., 2020).
Application in Battery Technology
Diethyl phenylphosphonate has also been explored as an electrolyte additive in lithium-ion batteries. Its incorporation has significantly improved the cyclability and performance of batteries, especially at elevated temperatures. This application is pivotal in enhancing the efficiency and longevity of rechargeable batteries, which are crucial in energy storage and electric vehicles (Liao et al., 2017).
Potential in Cancer Therapy
Interestingly, certain diethyl phenylphosphonate derivatives have shown potential as anticancer agents. Their ability to induce cell cycle arrest and apoptosis, especially in leukemia cell lines, suggests their promise in developing new cancer therapies. This application could lead to more effective and targeted treatments for various forms of cancer (Mohammadi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethoxyphosphorylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGPPPCKHRYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169979 | |
Record name | Phosphonic acid, phenyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl phenylphosphonate | |
CAS RN |
1754-49-0 | |
Record name | Diethyl phenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1754-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, phenyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl phenylphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, phenyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl phenylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.